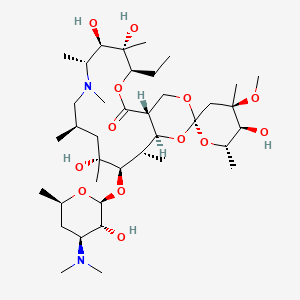

Azithromycin E

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may be present in an active pharmaceutical ingredient (API) or a finished drug product. globalpharmatek.com The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and effectiveness of a medication. veeprho.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that mandate comprehensive impurity profiling for new drug applications. globalpharmatek.combiomedres.us

The importance of this practice stems from several key factors:

Safety: Some impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us

Efficacy: Impurities can potentially alter the therapeutic properties of the API.

Stability: The presence of certain impurities can affect the stability of the drug product, leading to degradation and a reduced shelf life. globalpharmatek.com

Process Optimization: Understanding the formation of impurities provides valuable insights for optimizing the manufacturing process to minimize their presence. globalpharmatek.com

Overview of Azithromycin (B1666446) and its Synthetic Origin

Azithromycin is a macrolide antibiotic, a subclass of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. sigmaaldrich.com It is derived from erythromycin (B1671065) A through a multi-step synthesis. The process typically involves a Beckmann rearrangement of erythromycin A oxime, followed by reduction and subsequent methylation to yield Azithromycin. quickcompany.in

The complexity of this synthetic route can lead to the formation of various related substances and impurities. These can arise from starting materials, intermediates, by-products, or degradation products formed during synthesis or upon storage. veeprho.comquickcompany.in Exposure to factors like heat during the manufacturing process can increase the concentration of certain impurities. quickcompany.in

Contextualization of Azithromycin E as a Pharmacopeial Impurity

Azithromycin Impurity E is a specifically identified and controlled impurity listed in major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). drugfuture.com Its chemical name is 3′-(N,N-didemethyl)azithromycin, and it is also referred to as Amino Azithromycin. synzeal.compharmaffiliates.com

The pharmacopeias set specific limits for the presence of individual and total impurities in Azithromycin. For instance, the European Pharmacopoeia specifies a limit for Impurity E, typically determined by chromatographic methods. drugfuture.com The ready availability of reference standards for Azithromycin Impurity E is crucial for analytical method development, validation, and quality control applications during the commercial production of Azithromycin. synzeal.com Its inclusion in pharmacopeial monographs underscores its importance in the quality assessment of Azithromycin.

Chemical Profile of this compound

| Identifier | Information |

| Chemical Name | 3′-(N,N-didemethyl)azithromycin |

| Synonym | Amino Azithromycin |

| CAS Number | 612069-27-9 |

| Molecular Formula | C36H68N2O12 |

| Molecular Weight | 720.93 g/mol |

Data sourced from multiple chemical suppliers and databases. synzeal.compharmaffiliates.compharmaffiliates.com

Pharmacopeial Standards for Azithromycin Impurities

The following table provides a non-exhaustive list of some Azithromycin impurities mentioned in the European Pharmacopoeia, highlighting the regulatory focus on controlling these substances.

| Impurity | Common Name/Synonym |

| Impurity A | 6-Demethylazithromycin |

| Impurity B | - |

| Impurity C | - |

| Impurity D | - |

| Impurity E | 3′-(N,N-didemethyl)azithromycin |

| Impurity F | 3'-N-demethyl-3'-N-formylazithromycin |

| Impurity G | - |

| Impurity H | - |

| Impurity I | - |

| Impurity J | - |

| Impurity L | - |

| Impurity M | - |

| Impurity N | - |

| Impurity O | - |

| Impurity P | - |

This table is for illustrative purposes and does not represent a complete list of all pharmacopeial impurities. drugfuture.comsigmaaldrich.com

Based on a comprehensive review of scientific literature and chemical databases, the compound "this compound" has been identified. However, there is a notable lack of publicly available, in-depth spectroscopic data required to fully elaborate on its structural elucidation as per the requested detailed outline.

The European Pharmacopoeia and PubChem database identify this compound as a related substance of Azithromycin, specifically C14,1″-epoxyazithromycin , also known as Azithromycin Impurity K . While its chemical structure, molecular formula (C38H70N2O13), and molecular weight (~763.0 g/mol ) are established, the specific, detailed experimental data from advanced spectroscopic analyses are not sufficiently available in the public domain.

Consequently, it is not possible to provide thorough, informative, and scientifically accurate content for each specified subsection of the requested article, such as detailed one- and two-dimensional NMR data tables, quantitative NMR findings, or high-resolution mass spectrometry results specifically for this compound.

To fulfill the user's request for a scientifically accurate article that strictly adheres to the provided outline, access to proprietary analytical data from pharmaceutical reference standard manufacturers or dedicated research studies on this specific impurity would be necessary. As this information is not available through the current search, the article cannot be generated at this time.

Structure

2D Structure

Propriétés

IUPAC Name |

(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNULYJBDEWDIQZ-XVXDYBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210158 | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612534-95-9 | |

| Record name | Azithromycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation of Azithromycin E

Advanced Spectroscopic Methodologies for Structural Characterization of Azithromycin (B1666446) E

Mass Spectrometry (MS) Applications in Azithromycin E Structural Analysis

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing its resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 721.9. While detailed fragmentation studies specifically for this compound are not widely available in published literature, the fragmentation pattern can be inferred by comparison to the well-documented fragmentation of Azithromycin.

For the parent Azithromycin, the precursor ion at m/z 749.5 characteristically loses the cladinose (B132029) sugar moiety to produce a major product ion at m/z 591.5. nih.govnih.gov A similar primary fragmentation pathway would be anticipated for this compound, involving the cleavage of the glycosidic bond. However, further specific product ions and detailed fragmentation pathways for this compound require dedicated experimental analysis.

Table 1: Anticipated Precursor Ion for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C36H68N2O12 | 720.93 | ~721.9 |

Electrospray Ionization Mass Spectrometry (ESI-MS) in this compound Research

Electrospray ionization (ESI) is the preferred method for ionizing macrolide antibiotics like Azithromycin and its related substances due to its soft ionization nature, which typically produces intact protonated molecules ([M+H]⁺) with high efficiency. nih.govmdpi.com In the context of this compound research, ESI-MS is crucial for its initial detection and mass determination. When analyzing Azithromycin bulk samples or formulations, ESI coupled with liquid chromatography (LC) allows for the separation of impurities from the active pharmaceutical ingredient. The high sensitivity of ESI-MS enables the detection of trace amounts of this compound, with its mass-to-charge ratio being the primary identifier that distinguishes it from the parent drug and other impurities.

Vibrational Spectroscopy in this compound Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis of this compound

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. While specific FT-IR spectra for pure this compound are not publicly documented, its spectrum is expected to share many similarities with that of Azithromycin, given their largely identical core structure. Key vibrational bands for Azithromycin include a prominent absorption from the C=O group (ester) in the lactone ring, typically observed around 1720-1728 cm⁻¹. scielo.ptresearchgate.net Other characteristic bands correspond to O-H stretching (hydroxyl groups), C-H stretching (alkyl groups), and C-O and C-N stretching vibrations. nih.gov

The primary difference in the FT-IR spectrum of this compound compared to Azithromycin would arise from the modification at the 3'-position. This compound possesses a primary amine (-NH₂) group, whereas Azithromycin has a tertiary amine (-N(CH₃)₂). This would likely result in the appearance of N-H stretching bands for this compound in the region of 3300-3500 cm⁻¹, which are absent in the spectrum of Azithromycin.

Table 2: Key FT-IR Vibrational Bands for Azithromycin and Expected Differences for this compound

| Functional Group | Wavenumber (cm⁻¹) in Azithromycin | Expected in this compound |

|---|---|---|

| O-H Stretch | ~3490 | Present |

| C-H Stretch | ~2970 | Present |

| C=O Stretch (Lactone) | ~1721 | Present |

| C-O Stretch | ~1040-1181 | Present |

| C-N Stretch | ~1083-1181 | Present |

Raman Spectroscopy for Molecular Fingerprinting of this compound

Raman spectroscopy provides complementary information to FT-IR, offering a detailed "fingerprint" of a molecule's vibrational modes. It is particularly sensitive to non-polar bonds. There is a lack of specific Raman spectroscopic studies focused on this compound. However, analysis of the parent compound, Azithromycin, reveals characteristic peaks that would largely be conserved in the spectrum of this compound. For Azithromycin, a sharp and intense peak is often observed around 1454-1456 cm⁻¹ due to ether stretching modes and CH₂ wagging. researchgate.netnih.govacs.org Other significant peaks are found at approximately 1042 cm⁻¹ (C-C stretching), 963-966 cm⁻¹ (C=O stretching), and various bands corresponding to C-O-C, C-N-C, and C-C-C bending and torsional vibrations in the lower wavenumber region. nih.govacs.org The structural difference in the amino group of this compound would likely introduce subtle shifts or changes in the intensity of bands related to the desosamine (B1220255) sugar ring, providing a potential marker for its differentiation.

Corroborative Analytical Techniques for this compound Structure Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to probe electronic transitions within a molecule. Macrolide antibiotics like Azithromycin lack significant chromophores, resulting in very weak UV absorbance. researchgate.net Studies on Azithromycin typically report a maximum absorbance (λmax) at a low wavelength, around 208-212 nm. researchgate.netsudps.org Because the structural modification in this compound—the removal of two methyl groups from a saturated amine—does not introduce a chromophore, its UV-Vis absorption profile is expected to be virtually identical to that of Azithromycin. It would exhibit poor UV absorbance with a λmax in the far-UV region. For quantitative analysis, derivatization is often required to produce a colored compound that can be measured in the visible range, for instance, by reaction with sulfuric acid or specific reagents like alizarin, which results in products with absorption maxima at 482 nm and 540 nm, respectively. researchgate.netajbasweb.com

X-ray Crystallography for Solid-State Conformation of this compound Analogues

X-ray crystallography has been pivotal in revealing the solid-state conformation of azithromycin and its various analogues, including different solvated forms known as pseudopolymorphs. The conformation of the macrolactone ring and the orientation of its substituents are key determinants of the molecule's biological activity.

Azithromycin is known to exist in several crystalline forms, most notably as a dihydrate and various monohydrate solvates. These forms differ in the number of water molecules and/or solvent molecules incorporated into the crystal lattice, which in turn influences the conformation of the azithromycin molecule itself.

Research has shown that the crystal structure of azithromycin monohydrate can be obtained from various alcohol solvents, leading to isostructural compounds. For instance, the monohydrate crystallized from ethanol (B145695) is isostructural with the isopropanol (B130326) clathrate monohydrate. In these structures, the asymmetric unit typically contains two azithromycin molecules, water molecules, and disordered solvent molecules.

The crystallographic data for various forms of azithromycin provide precise information on unit cell dimensions, space group, and atomic coordinates, which together describe the packing of the molecules in the crystal.

Below are interactive data tables summarizing crystallographic data for different forms of azithromycin, illustrating the diversity of its solid-state structures.

Table 1: Crystallographic Data for Azithromycin Dihydrate (Form A)

| Parameter | Value |

| Empirical Formula | C₃₈H₇₂N₂O₁₂·2H₂O |

| Formula Weight | 785.2 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.46 |

| b (Å) | 16.94 |

| c (Å) | 18.82 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from patent literature.

Table 2: Crystallographic Data for Azithromycin Monohydrate Hemi-Ethanol Solvate (Form F)

| Parameter | Value |

| Empirical Formula | C₃₈H₇₂N₂O₁₂·H₂O·0.5C₂H₅OH |

| Formula Weight | 790.2 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 16.281 |

| b (Å) | 16.293 |

| c (Å) | 18.490 |

| β (°) | 109.3 |

Data sourced from patent literature.

Table 3: Crystallographic Data for Azithromycin Monohydrate Hemi-n-Propanol Solvate (Form J)

| Parameter | Value |

| Empirical Formula | C₃₈H₇₂N₂O₁₂·H₂O·0.5C₃H₇OH |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 16.3 |

| b (Å) | 16.2 |

| c (Å) | 18.4 |

| β (°) | 109 |

Data sourced from patent literature.

The study of these various crystalline forms highlights the conformational flexibility of the azithromycin molecule and the significant role that solvent molecules play in determining its solid-state structure. This knowledge is not only of academic interest but also has practical implications for the formulation and stability of pharmaceutical products containing azithromycin.

Synthetic Pathways and Formation Mechanisms of Azithromycin E

Targeted Synthesis of Azithromycin (B1666446) E for Reference Standard Preparation

The availability of pure reference standards for impurities is a prerequisite for their accurate identification and quantification in drug substances. The targeted synthesis of Azithromycin E is therefore a critical activity in the quality control of azithromycin.

Demethylation Reactions in this compound Synthesis

This compound is chemically identified as 3′-(N,N-didemethyl)azithromycin. synzeal.com Its structure reveals that it is a derivative of azithromycin that has lost both methyl groups from the 3'-N position on the desosamine (B1220255) sugar. bit.edu.cnresearchgate.net Consequently, the primary route for the targeted synthesis of this compound involves the demethylation of azithromycin.

A patented method describes a process for preparing this compound by reacting azithromycin with a specific demethylating agent in a suitable solvent. google.com This process can be controlled to selectively produce either Azithromycin impurity I (mono-demethylated) or this compound (di-demethylated) by adjusting the molar ratio of the demethylating reagent to azithromycin. google.com When the molar ratio of the reagent is greater than 1.5, and preferably above 2.0, the formation of this compound is favored. google.com The reaction can also be performed in a stepwise manner, where azithromycin is first converted to Azithromycin impurity I, followed by the addition of more reagent to achieve the second demethylation to yield this compound. google.com

Another approach involves the synthesis of demethyl azithromycin from Erythromycin (B1671065) A (E) oxime in a "one-pot" method, which is then subsequently methylated to produce azithromycin. google.com While this method focuses on the synthesis of azithromycin itself, the intermediate demethyl azithromycin could potentially be a starting point for the synthesis of this compound.

Control of Reaction Conditions for this compound Purity Enhancement

The purity of the synthesized this compound is of utmost importance for its use as a reference standard. A key factor in achieving high purity is the careful control of reaction conditions. The patented synthesis method for this compound boasts the ability to produce the impurity with a purity of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC). google.com This is achieved through mild reaction conditions and precise control over the stoichiometry of the reagents. google.com

The choice of solvent and the specific demethylating agent, where R1 and R2 can be phenyl groups, are critical parameters. google.com Following the reaction, purification techniques such as chromatographic separation are employed to isolate this compound from the reaction mixture, which may contain unreacted starting material, the intermediate Azithromycin impurity I, and other byproducts. bit.edu.cn

Investigation of this compound Formation as a Process Impurity

The presence of impurities in a drug substance can impact its safety and efficacy. Therefore, understanding and controlling the formation of this compound during the manufacturing of azithromycin is a critical aspect of process development and quality control.

Understanding Precursor-Impurity Relationships in Azithromycin Manufacturing

This compound arises as a process impurity, and its formation is intrinsically linked to the synthetic route of azithromycin. The synthesis of azithromycin typically starts from erythromycin A. ub.edu The multi-step process involves the formation of an oxime, a Beckmann rearrangement, reduction, and finally, N-methylation. ub.edugoogleapis.com

During the manufacturing process, incomplete methylation or demethylation of the 3'-N position of the desosamine sugar can lead to the formation of related impurities. 3'-N-demethylazithromycin (Azithromycin Impurity I) is a direct precursor to this compound. bit.edu.cn The presence of Impurity I in the reaction mixture, if not properly controlled, can lead to the subsequent formation of Impurity E through further demethylation. It has been observed that 3'-N-demethylazithromycin can also be a precursor to other impurities. bit.edu.cn

The control of impurities in the final azithromycin product is a significant challenge, as the drug substance can be susceptible to degradation, leading to deviations from regulatory purity requirements. google.com

Influence of Synthetic Route Modifications on this compound Levels

Modifications to the synthetic route of azithromycin can have a significant impact on the profile and levels of impurities, including this compound. The choice of reagents, solvents, reaction times, and purification methods all play a role in controlling the formation of impurities.

For instance, the reductive N-methylation step is a critical stage where the dimethylamino group is introduced. googleapis.com The efficiency of this step directly influences the levels of under-methylated impurities like Azithromycin I and E. Optimizing this step to ensure complete methylation is key to minimizing these impurities.

Furthermore, purification processes, such as crystallization, are employed to remove impurities. The conditions of crystallization, including solvent systems and temperature, can be optimized to selectively remove specific impurities and enhance the purity of the final azithromycin product. google.com For example, different crystallization conditions can affect the removal of isomers and other degradation products. google.com

Mechanistic Studies of this compound Degradation

While the primary focus is often on the formation of this compound, understanding its potential degradation pathways is also important for ensuring the stability of the reference standard and for analytical method development.

Studies on the degradation of azithromycin itself provide insights that could be relevant to this compound. Azithromycin can degrade under various stress conditions, including acidic, alkaline, and oxidative environments. researchgate.net For example, in the presence of acid, azithromycin can undergo hydrolysis, leading to the formation of degradation products like decladinosylazithromycine. researchgate.netresearchgate.net Under oxidative stress, azithromycin N-oxide can be formed. researchgate.netgoogle.com

Stability-Indicating Methods for Monitoring this compound Degradants

The development of stability-indicating analytical methods is crucial for the separation and quantification of azithromycin from its degradation products, including this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for this purpose. oup.comchembk.comresearchgate.netresearchgate.netsemanticscholar.orgjapsonline.comgoogle.commdpi.comasianjpr.comresearcher.life

A study by Kwiecień et al. developed and validated a stability-indicating TLC-densitometric method for the determination of azithromycin in the presence of its impurities E, I, and L. nih.govchembk.comresearchgate.netresearchgate.net The chromatographic separation was achieved on TLC aluminum plates precoated with silica (B1680970) gel F254 using a mobile phase of methanol–acetone–ammonia 25% (2 + 13 + 0.1, v/v/v). researchgate.netresearchgate.net Densitometric analysis was carried out at 483 nm after derivatization with sulfuric acid-ethanol. chembk.comresearchgate.netresearchgate.net This method successfully resolved azithromycin from its degradation products. chembk.comresearchgate.netresearchgate.net

RP-HPLC methods are also widely used for the analysis of azithromycin and its impurities. oup.comresearchgate.netsemanticscholar.orgjapsonline.comgoogle.commdpi.comasianjpr.comresearcher.life These methods typically use a C18 or C8 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. japsonline.commdpi.comasianjpr.com Detection is often performed at low UV wavelengths, such as 210 nm or 215 nm, due to azithromycin's weak UV absorbance. researchgate.netmdpi.com

Table 4: Analytical Methods for Monitoring this compound

| Method | Stationary Phase | Mobile Phase | Detection | Reference(s) |

|---|---|---|---|---|

| TLC-Densitometry | Silica gel F254 | Methanol–acetone–ammonia 25% (2 + 13 + 0.1, v/v/v) | Densitometry at 483 nm (post-derivatization) | nih.govchembk.comresearchgate.netresearchgate.net |

| RP-HPLC | C18 | Phosphate (B84403) buffer–methanol (20:80) | UV at 210 nm | oup.commdpi.com |

| RP-HPLC | C8 | Dipotassium hydrogen phosphate and Acetonitrile (65:35), pH 6.5 | UV at 200 nm | asianjpr.com |

Advanced Analytical Methodologies for Azithromycin E Quantification and Detection

Chromatographic Techniques for Azithromycin (B1666446) E Analysis

Chromatographic techniques are the cornerstone for the analysis of Azithromycin and its impurities due to their high resolving power. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most utilized methods for this purpose. nih.govnewbioworld.org

High-Performance Liquid Chromatography (HPLC) for Azithromycin E

HPLC is a widely adopted technique for the determination of Azithromycin and its related substances in both bulk drug and pharmaceutical dosage forms. nih.govoup.com The development of a robust HPLC method is essential for separating Azithromycin from its impurities, including this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Azithromycin and its related compounds. oup.com The development of a successful RP-HPLC method involves the careful selection of a stationary phase and mobile phase to achieve optimal separation. The goal is to develop a stability-indicating method that can resolve the main peak of Azithromycin from all potential impurities and degradation products. oup.com

The optimization of the mobile and stationary phases is a critical step in developing a selective and sensitive HPLC method for Azithromycin and its impurities.

Stationary Phases: The most commonly used stationary phases for the analysis of Azithromycin and its related compounds are C18 (octadecylsilane) and C8 (octylsilane) columns. oup.com C18 columns generally provide better resolution and separation of Azithromycin from its related compounds compared to C8 columns. oup.com The use of end-capped columns is often preferred to minimize the interaction of the basic Azithromycin molecule with residual silanol (B1196071) groups on the silica (B1680970) packing, which can cause peak tailing. synthinkchemicals.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. The pH of the aqueous buffer is a crucial parameter that affects the retention and selectivity of Azithromycin and its impurities. For basic compounds like Azithromycin, operating at a higher pH can improve peak shape and resolution. However, this requires the use of pH-stable columns. oup.com Common organic modifiers include acetonitrile (B52724) and methanol. The ratio of the organic solvent to the aqueous buffer is optimized to achieve the desired retention times and separation. nih.govoup.com

The following table summarizes various optimized RP-HPLC conditions for the analysis of Azithromycin, which are suitable for the separation of its impurities.

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| C18, 5 µm, 250 mm x 4.6 mm | Methanol/Buffer (90:10 v/v) | 1.5 | 210 | pharmaffiliates.com |

| C18, 5 µm, 25 cm x 4.6 mm | Phosphate (B84403) buffer (pH 7.5)/Methanol (20:80 v/v) | 2.0 | 210 | oup.com |

| XTerra® RP18, 5 µm, 250 x 4.6 mm | Acetonitrile/0.1 M KH2PO4 (pH 6.5)/0.1 M Tetrabutyl ammonium (B1175870) hydroxide (B78521) (pH 6.5)/Water (25:15:1:59 v/v/v/v) | 1.0 | 215 | nih.gov |

| Asahipak ODP 40 E, 5 µm, 250 mm x 4.6 mm | Methanol/Ammonium dihydrogen phosphate (0.05M) (30:70 v/v) (pH 9.0) | 1.5 | 210 | nih.gov |

| Ascentis® Express C18, 5 µm, 15 cm x 4.6 mm | 10 mM Potassium phosphate, dibasic (pH 7.0)/Methanol (20:80 v/v) | 1.5 | 210 | ijpsnonline.com |

Several detection methods can be coupled with HPLC for the quantification of Azithromycin and its related compounds.

UV Detection: Due to the weak chromophore of the Azithromycin molecule, UV detection is typically performed at low wavelengths, such as 210 nm or 215 nm, to achieve adequate sensitivity. oup.comnih.gov While not the most sensitive method, its simplicity and robustness make it widely used for routine quality control analysis. nih.gov

Electrochemical Detection (ECD): ECD offers higher sensitivity compared to UV detection for the analysis of Azithromycin. nih.gov However, it can be more complex to operate and may require extensive sample preparation. nih.gov

Fluorescence Detection: This method requires derivatization of the Azithromycin molecule with a fluorescent agent prior to chromatographic analysis. While this can significantly enhance sensitivity, the derivatization step adds complexity and potential for variability to the analytical procedure. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for this compound

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in faster analysis times, improved resolution, and increased sensitivity, making it a powerful tool for the analysis of complex mixtures containing the parent drug and multiple impurities.

The coupling of UPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a highly sensitive and selective method for the quantification of Azithromycin and its impurities, even at very low concentrations. This is particularly advantageous for the analysis of impurities like this compound, which may be present in trace amounts. The high specificity of MS detection allows for unambiguous identification and quantification of the target analyte in complex matrices.

UPLC-MS/MS methods have been developed for the determination of Azithromycin in various samples, demonstrating excellent sensitivity with limits of detection in the low ng/mL range. These methods can be readily applied to the specific and sensitive quantification of this compound.

The following table provides an example of UPLC-MS/MS parameters for the analysis of Azithromycin.

| Chromatographic Column | Mobile Phase | Ionization Mode | Mass Transition (m/z) | Reference |

| ACE C18 (2.1 x 100 mm, 1.7 µm) | 0.1% formic acid and methanol/acetonitrile (1:1, v/v) | Positive Electrospray | 749.50 > 591.45 |

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) for Selective this compound Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful technique for the selective analysis and quantification of this compound, even at trace levels. The enhanced resolution and speed of UPLC, combined with the high selectivity and sensitivity of MS/MS detection, make it an ideal method for analyzing complex matrices.

UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides sharper and narrower peaks, leading to better separation from Azithromycin and other related impurities. This separation is often achieved on a C18 reversed-phase column. mdpi.comresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous component, such as ammonium acetate (B1210297) or formic acid in water, and an organic solvent like acetonitrile or methanol. researchgate.netekb.eg

Tandem mass spectrometry is employed for detection, often in the Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net In this mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and minimizes matrix interference. For example, a method might monitor the transition of the protonated molecule [M+H]⁺ of this compound to a characteristic fragment ion, allowing for its unambiguous identification and quantification. researchgate.net The use of an isotopically labeled internal standard can further enhance the accuracy and precision of the quantification. researchgate.net

The development of UPLC-MS/MS methods has significantly reduced analysis times compared to conventional HPLC, with some methods achieving run times of less than 5 minutes per sample. researchgate.netlshtm.ac.uk

Table 1: Example UPLC-MS/MS Parameters for Azithromycin Impurity Analysis

| Parameter | Condition | Source |

| Chromatography System | UPLC | mdpi.comekb.eg |

| Column | Reversed-phase C18 | researchgate.netresearchgate.net |

| Mobile Phase A | 0.1% Acetic acid and 3 mM Ammonium acetate in water | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | mdpi.comresearchgate.net |

| Elution Mode | Gradient | mdpi.comekb.eg |

| Flow Rate | 0.25 - 0.4 mL/min | mdpi.comlshtm.ac.uk |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.comresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netresearchgate.net |

Two-Dimensional Liquid Chromatography (2D LC) for Complex Impurity Profiling Including this compound

Two-Dimensional Liquid Chromatography (2D LC) offers significantly enhanced peak capacity and resolving power compared to single-dimension LC, making it exceptionally suitable for the comprehensive impurity profiling of complex samples like Azithromycin. nih.govamericanpharmaceuticalreview.com This is particularly valuable for separating structurally similar impurities, such as isomers like this compound, from the main active pharmaceutical ingredient (API) and other related substances. frontiersin.org

In a typical 2D LC setup, a fraction or 'heart-cut' from the first dimension (¹D) separation is transferred to a second dimension (²D) column for further separation. nih.gov This approach, known as heart-cutting 2D LC, is effective for resolving co-eluting peaks. americanpharmaceuticalreview.com The two dimensions ideally employ different separation mechanisms (e.g., reversed-phase and hydrophilic interaction or different pH conditions) to achieve orthogonality, which maximizes separation. americanpharmaceuticalreview.com

A key advantage of 2D LC is its ability to couple chromatographic methods that use non-volatile mobile phases (often required for optimal separation in the ¹D) with mass spectrometry. nih.gov For instance, a phosphate buffer, which is incompatible with MS, can be used in the ¹D. The peak of interest, containing this compound, can be transferred to the ²D system, which uses a volatile, MS-friendly mobile phase (e.g., ammonium formate (B1220265) and methanol), effectively performing an on-line desalination. nih.gov This allows for the structural characterization of isolated impurities using high-resolution mass spectrometry (HRMS) like QTOF-MS. nih.gov

Research has demonstrated the use of a multiple heart-cutting 2D LC approach to separate and characterize unknown impurities in Azithromycin, confirming their structures through subsequent analysis. nih.gov This powerful technique is instrumental in improving the understanding of impurity profiles and refining drug manufacturing processes to minimize their content. nih.gov

Thin-Layer Chromatography (TLC) and Densitometric Methods for this compound

Thin-Layer Chromatography (TLC) combined with densitometry provides a simple, cost-effective, and reliable alternative to HPLC for the quantification of Azithromycin and its impurities, including this compound. akjournals.comresearchgate.net This method allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput. akjournals.comnih.gov

For the analysis, silica gel plates are typically used as the stationary phase. akjournals.comakjournals.com A suitable mobile phase is selected to achieve separation; one effective system consists of chloroform, ethanol (B145695), and ammonia. akjournals.comresearchgate.net After the plate is developed, the separated spots are visualized. Since macrolides like Azithromycin often lack a strong chromophore, a post-chromatographic derivatization step is necessary. akjournals.com This is commonly achieved by spraying the plate with a sulfuric acid-ethanol reagent and heating it, which produces colored spots. akjournals.comakjournals.comresearchgate.net

Quantitative analysis is then performed using a densitometer, which scans the plate at the wavelength of maximum absorbance of the derivatized spot. For Azithromycin, this has been reported to be around 483 nm. akjournals.comakjournals.com The method can be validated for specificity by demonstrating its ability to separate the main compound from its known impurities, including impurity E. researchgate.net

Validation studies for TLC-densitometric methods have shown good performance characteristics.

Table 2: Validation Parameters for a TLC-Densitometric Method for Azithromycin

| Parameter | Result | Source |

| Linear Range | 0.08 to 1.2 µ g/zone | akjournals.comresearchgate.net |

| Correlation Coefficient (r) | 0.9965 | akjournals.comresearchgate.net |

| Limit of Detection (LOD) | 40 ng/zone | akjournals.comresearchgate.net |

| Limit of Quantification (LOQ) | 80 ng/zone | akjournals.comresearchgate.net |

| Mean Recovery | 102.73% | akjournals.comresearchgate.net |

| RF Value | 0.53 | akjournals.comakjournals.com |

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling and structural elucidation of this compound and other related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Related Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for the impurity profiling of Azithromycin. researchgate.netsci-hub.se Its combination of high separation power and specific mass detection allows for the identification and quantification of a wide array of Azithromycin-Related Compounds (ARCs), including this compound. sci-hub.setandfonline.com Many ARCs originate from impurities present in the starting material, Erythromycin (B1671065) A, which undergo the same chemical transformations as the main compound. sci-hub.se

LC-MS methods, particularly those using High-Resolution Mass Spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers, provide accurate mass measurements. nih.gov This allows for the determination of the elemental composition of an unknown impurity with high confidence. sci-hub.setandfonline.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecule is fragmented to produce a characteristic pattern. By analyzing these fragments, the structure of impurities like this compound can be deduced or confirmed. sci-hub.se

Researchers have used LC-MS/MS to perform detailed studies of commercial Azithromycin batches, identifying numerous previously unreported ARCs. sci-hub.se This comprehensive profiling is essential for ensuring the quality and safety of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for volatile and semi-volatile compounds. polymersolutions.comimist.ma However, Azithromycin and its related impurities like this compound are large, polar, and non-volatile molecules, making them unsuitable for direct GC analysis. jfda-online.com Therefore, a chemical derivatization step is mandatory to convert them into more volatile and thermally stable forms. jfda-online.comgcms.cz

Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms (in hydroxyl or amine groups) with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. Silylation reduces the polarity of the molecule and increases its volatility. gcms.cz

Acylation: This involves reacting the analyte with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., heptafluorobutyric anhydride, HFBA). This not only increases volatility but can also improve detection sensitivity, especially with an electron capture detector (ECD). jfda-online.comgcms.cz

Once derivatized, the volatile this compound derivative can be separated on a GC column and detected by the mass spectrometer. ekb.eg The mass spectrometer provides definitive identification based on the compound's mass spectrum, which serves as a molecular fingerprint. imist.ma While LC-MS is more commonly employed for Azithromycin analysis, GC-MS offers an alternative approach, particularly for specific applications or when confirming the presence of certain volatile derivatives. ekb.eg

Validation of Analytical Methods for this compound

The validation of any analytical method used for quantifying this compound is critical to ensure that the results are reliable, accurate, and reproducible. oup.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). semanticscholar.org The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oup.comsemanticscholar.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. For this compound, this involves demonstrating clear separation from Azithromycin and other related substances. researchgate.netsemanticscholar.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. derpharmachemica.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. derpharmachemica.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a sample and the percentage recovered is calculated. researchgate.netoup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.netoup.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Validation ensures that an analytical method is fit for its intended purpose, which, in this context, is the accurate control of the this compound impurity in pharmaceutical products. oup.com

Accuracy, Precision, Specificity, Linearity, and Range in this compound Assays

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. For the quantification of this compound, several key parameters must be rigorously evaluated: accuracy, precision, specificity, linearity, and range. These are typically assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) methods, which are capable of separating and quantifying closely related impurities. jocpr.com

Accuracy is the measure of closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the added amount that is detected by the analytical method is calculated. For impurity quantification, the accuracy of the method for Azithromycin and its related substances is generally expected to be within a certain percentage of the nominal concentration, for instance, a mean recovery of 100 ± 2.0% over a range of 80% to 120% of the nominal concentration. oup.com In one study, the recovery for Azithromycin impurities was found to be between 97.0% and 102.0%. jocpr.com

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. For Azithromycin and its impurities, precision is assessed at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations on different days, with different analysts, or different equipment). A common acceptance criterion for the precision of an analytical method for Azithromycin is an RSD of less than 1.5%. nih.gov One method reported an RSD of 0.2% for repeatability. researchgate.net

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this means that the analytical method must be able to separate its peak from the peaks of Azithromycin and other related impurities. akjournals.com This is typically demonstrated by showing that the resolution between adjacent peaks is greater than 1.5. nih.gov Stress testing, involving the degradation of Azithromycin under acidic, basic, and oxidative conditions, is also used to demonstrate that the method can separate the analyte from any potential degradation products. oup.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is established by analyzing a series of solutions with different concentrations of the impurity. The linearity is then evaluated by plotting the peak area response against the concentration and determining the correlation coefficient (r²) of the regression line. A correlation coefficient of 0.999 or greater is generally considered acceptable. jocpr.com Studies on Azithromycin and its impurities have demonstrated linearity over various concentration ranges, such as 0.30 µg/mL to 3.50 µg/mL for impurities. jocpr.com

The Range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For the determination of this compound as an impurity, the range typically spans from the limit of quantitation (LOQ) to 150% of the specified limit for that impurity. jocpr.com

Table 1: Typical Validation Parameters for Azithromycin Impurity Assays

| Parameter | Typical Acceptance Criteria | Example Finding for Azithromycin/Impurities | Citation |

|---|---|---|---|

| Accuracy | 98.0% - 102.0% recovery | 97.0% - 102.0% | jocpr.com |

| Precision (RSD) | < 2.0% | 0.26% - 1.80% | jocpr.com |

| Specificity (Resolution) | > 1.5 | Resolution > 1.5 between all components | nih.gov |

| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | jocpr.com |

| Range | LOQ to 150% of specification limit | LOQ to 150% of the specified limit | jocpr.com |

Limits of Detection (LOD) and Quantitation (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method for impurities like this compound, as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1. nih.gov For Azithromycin and its related substances, various analytical techniques have been employed, leading to a range of LOD values. For instance, an HPLC-UV method reported an LOD of 0.0005 mg/mL for Azithromycin. oup.com Another study utilizing UHPLC reported an LOD for Azithromycin of less than 0.1 µg/mL. jocpr.com A TLC-densitometric method showed an LOD of 40 ng/zone. akjournals.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established by a signal-to-noise ratio of 10:1. nih.gov For Azithromycin impurities, the LOQ must be at or below the reporting threshold for these impurities. A UHPLC method determined the LOQ for Azithromycin to be less than 0.35 µg/mL. jocpr.com An HPLC-UV method found the LOQ for Azithromycin to be 0.0008 mg/mL. oup.com A different HPLC method reported an LOQ of 43.66 ng/mL. semanticscholar.org

The sensitivity of the analytical method, as indicated by the LOD and LOQ, is paramount for ensuring that even trace amounts of this compound can be accurately monitored and controlled in the final drug product, thereby ensuring its quality and purity.

Table 2: Examples of LOD and LOQ for Azithromycin and its Impurities in Various Studies

| Analytical Method | Analyte | LOD | LOQ | Citation |

|---|---|---|---|---|

| HPLC-UV | Azithromycin | 0.0005 mg/mL | 0.0008 mg/mL | oup.com |

| HPLC-UV | Azithromycin | 14.40 ng/mL | 43.66 ng/mL | semanticscholar.org |

| UHPLC | Azithromycin | < 0.1 µg/mL | < 0.35 µg/mL | jocpr.com |

| TLC-Densitometry | Azithromycin | 40 ng/zone | 80 ng/zone | akjournals.com |

| RP-HPLC | Azithromycin | 0.02% (20 µg) | 0.078% (78 µg) | nih.gov |

Interactions and Impact of Azithromycin E on Azithromycin Quality Control

Pharmacopeial Compliance and Regulatory Aspects of Azithromycin (B1666446) E Control

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a stringent requirement mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.net Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs that outline the acceptance criteria for impurities in drug substances and products. drugbank.com

The European Pharmacopoeia, for instance, sets specific limits for a range of Azithromycin impurities. In the 7.0 edition of the Ph. Eur., the limit for Impurity E, along with several other specified impurities (A, C, F, H, I, L, M, N, O, P), is not more than 0.5 times the area of the principal peak in the chromatogram of a reference solution, which corresponds to a limit of 0.5%. unito.it This underscores the regulatory expectation for manufacturers to monitor and control the level of Azithromycin E within this defined threshold to ensure the safety and efficacy of the final Azithromycin product. Adherence to these pharmacopeial limits is essential for obtaining and maintaining marketing authorization. drugbank.com

The USP also provides monographs for Azithromycin and its formulations, which include tests for related compounds. oup.com The reporting threshold for impurities is often set at a low level, for example, 0.1% in some methods, necessitating sensitive analytical procedures to detect and quantify impurities like this compound accurately. oup.com

Role of this compound as a Reference Standard in Quality Assurance

Impurity reference standards are indispensable tools in pharmaceutical quality control. researchgate.netresearchgate.netwikipedia.org These highly purified compounds serve as benchmarks for the identification and quantification of impurities during the analysis of drug substances and products. researchgate.netwikipedia.org this compound, available as a reference standard, plays a pivotal role in the quality assurance of Azithromycin. mdpi.com

The primary functions of the this compound reference standard in quality assurance include:

Method Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for impurity profiling must be validated to ensure they are accurate, precise, linear, and specific. wikipedia.org The this compound reference standard is used to confirm that the analytical method can reliably detect and quantify this specific impurity at the required levels. wikipedia.org

Identification and Quantification: In routine quality control testing, the retention time of a peak in the chromatogram of an Azithromycin sample is compared to that of the this compound reference standard to confirm its identity. unito.it The area of the impurity peak is then compared to the area of the reference standard of a known concentration to quantify the amount of this compound present in the sample. unito.it

Stability Studies: During stability testing of Azithromycin, the reference standard for Impurity E is used to monitor any increase in its concentration over time. researchgate.net This data is crucial for determining the shelf-life and appropriate storage conditions for the drug product. researchgate.net

The availability and use of a well-characterized this compound reference standard are, therefore, fundamental to ensuring that each batch of Azithromycin meets the stringent quality and safety standards set by regulatory authorities.

Table 1: Applications of this compound Reference Standard in Quality Control

| Application | Description |

| Method Development & Validation | Used to develop and validate analytical methods (e.g., HPLC) for the accurate detection and quantification of this compound. |

| Routine Quality Control | Employed in the routine analysis of Azithromycin batches to ensure compliance with pharmacopeial limits for Impurity E. |

| Stability Testing | Utilized to monitor the formation and levels of this compound during stability studies to establish the drug's shelf-life. researchgate.net |

| Impurity Profiling | Serves as a marker for identifying and characterizing the impurity profile of Azithromycin. mdpi.com |

Theoretical Considerations of this compound's Influence on Parent Compound Stability

The degradation of macrolide antibiotics can occur through various pathways, including hydrolysis of the glycosidic bonds linking the sugar moieties to the aglycone ring. Studies on Azithromycin degradation have shown that the cleavage of the cladinose (B132029) or desosamine (B1220255) sugar is a potential degradation pathway. researchgate.netwikipedia.org The presence of a primary amine in this compound introduces a more reactive site compared to the tertiary amine in Azithromycin. Primary amines are generally more susceptible to certain chemical reactions, such as oxidation and Schiff base formation.

Theoretically, the primary amine of this compound could:

Alter the Micro-environment's pH: The basicity of the primary amine in this compound differs from the tertiary amine in Azithromycin. This could subtly alter the pH of the micro-environment within the solid-state drug substance, potentially influencing acid or base-catalyzed hydrolysis of the parent Azithromycin molecule. One study noted that increasing impurities during stability testing of nano-azithromycin powder was associated with an increase in pH and water content.

Participate in Degradation Reactions: The primary amine group could potentially be more reactive towards excipients or other degradation products, leading to the formation of new, unforeseen impurities.

Influence on Crystal Lattice: The presence of this compound molecules within the crystal lattice of Azithromycin could introduce defects, which may serve as sites for the initiation of degradation.

While these are theoretical considerations, they highlight the importance of controlling the levels of this compound not just for toxicological reasons, but also to ensure the chemical stability and, consequently, the efficacy and safety of the Azithromycin drug product throughout its shelf life.

Computational Chemistry Approaches to this compound Analysis

In recent years, computational chemistry has emerged as a powerful tool in pharmaceutical sciences, offering insights into molecular interactions and properties that are often difficult or costly to obtain through experimental methods alone. These in silico techniques are increasingly being applied to the study of drug impurities, including those of Azithromycin.

Molecular Docking Studies of Azithromycin Impurities for Structure-Relationship Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and can be applied to study the interaction of impurities with biological targets to assess their potential for toxicity.

A study by Zhang et al. (2022) utilized molecular docking to assess the hepatotoxicity of various Azithromycin impurities, including Impurity E. The study docked these impurities into the FosB/JunD bZIP domain, a protein associated with drug-induced liver injury. The docking scores, which represent the binding affinity, were used to create a rapid assessment model for predicting the hepatotoxicity of macrolide antibiotics and their impurities. Such studies are invaluable for establishing a structure-toxicity relationship, which can help in understanding why certain impurities are more toxic than others and for setting rational limits for their presence in the final drug product.

Another study focused on the gastrointestinal (GI) toxicity of Azithromycin and its impurity J, using molecular docking to analyze their interaction with the ghrelin receptor (GHSR). The results suggested that the higher GI toxicity of impurity J might be related to its stronger ability to elevate the expression of the ghrelin receptor. While this study did not focus on this compound, the methodology is directly applicable to understanding its potential biological interactions.

Table 2: Example of Molecular Docking Application for Azithromycin Impurities

| Study Focus | Impurities Studied | Biological Target | Key Finding | Reference |

| Hepatotoxicity Assessment | Impurities E, F, J, H, I, K, L, Q, R, S | FosB/JunD bZIP domain | Docking scores correlated with potential hepatotoxicity, providing a rapid screening model. | |

| GI Toxicity Mechanism | Impurity J | Ghrelin Receptor (GHSR) | Higher docking score of impurity J with GHSR correlated with its greater GI toxicity compared to Azithromycin. |

In Silico Predictions for this compound's Potential Molecular Interactions

Beyond molecular docking, other in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. These predictive models are built using large datasets of known compounds and their experimental properties.

For Azithromycin impurities, in silico ADMET prediction can provide valuable information on their likely behavior in the body. A study that assessed macrolide-related liver toxicity used ADMET prediction alongside molecular docking and experimental verification. The study found that the hepatotoxicity of Azithromycin impurities may be related to the charge of the nitrogen atoms on the side chain group at the C5 position. This finding is particularly relevant to this compound, as the demethylation at the 3' position alters the electronic properties of the nitrogen atom in the desosamine sugar.

These in silico predictions can help in the early identification of potentially hazardous impurities, guiding the development of manufacturing processes that minimize their formation. They provide a theoretical basis for understanding the structure-toxicity relationships and for prioritizing which impurities require more rigorous toxicological evaluation.

Future Research Directions for Azithromycin E

Development of Novel Analytical Technologies for Ultra-Trace Azithromycin (B1666446) E Detection

The accurate detection and quantification of Azithromycin E, especially at trace and ultra-trace levels, are paramount for quality control. While High-Performance Liquid Chromatography (HPLC) is a standard method, future research is focused on developing technologies with enhanced sensitivity, specificity, and speed.

Detailed Research Findings: Advanced analytical techniques are being adapted for the analysis of azithromycin and its related compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out for its high sensitivity and specificity. For the parent compound azithromycin, LC-MS/MS methods have achieved a lower limit of quantification (LLOQ) as low as 2.0 ng/mL in complex matrices like human plasma, utilizing selective reaction monitoring (SRM) for precise detection. thieme-connect.de This technology can be directly applied to develop ultra-sensitive methods for this compound, allowing for detection far below the thresholds of conventional UV-based HPLC.

Emerging technologies focus on novel sensor platforms. One promising area is the development of advanced electrochemical sensors. For instance, a sensor fabricated using a glassy carbon electrode modified with titanium dioxide nanoparticles and multi-walled carbon nanotubes has demonstrated a detection limit for azithromycin in the nanomolar range (1.772×10⁻⁸ M). abechem.com Future work could involve designing molecularly imprinted polymers (MIPs) specific to the this compound structure to create highly selective and sensitive electrochemical or optical sensors for its direct and rapid measurement in raw materials and finished products. nih.gov

Spectroscopic methods are also evolving. Fourier transform infrared (FTIR) spectroscopy, combined with novel sampling techniques like the film-through transmission mode, has been developed for the quantification of azithromycin. capes.gov.brresearchgate.net While current detection limits (0.07 mg/mL) are not yet at the "ultra-trace" level, future research into surface-enhanced Raman spectroscopy (SERS) and other advanced vibrational spectroscopy techniques could provide the necessary signal enhancement for trace impurity detection without the need for extensive chromatographic separation. capes.gov.br

Comparison of Analytical Technologies for this compound Detection

| Technology | Principle | Potential Advantage for this compound | Reported Performance (for Azithromycin) |

|---|---|---|---|

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Standard, widely available quality control method. | Standard for routine purity analysis. |

| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | Extremely high sensitivity and specificity for ultra-trace quantification. | LLOQ of 2.0 ng/mL. thieme-connect.de |

| Electrochemical Sensors | Measures current change from redox reaction of the analyte at a modified electrode surface. | High sensitivity, potential for rapid and portable analysis. | LOD of 1.772×10⁻⁸ M. abechem.com |

| FTIR Spectroscopy | Measures absorption of infrared light by specific molecular bonds. | Fast, non-destructive, requires minimal sample preparation. | LOD of 0.07 mg/mL. capes.gov.br |

Advanced Synthetic Strategies for Controlling this compound Formation

This compound is primarily a process-related impurity, meaning its formation is linked to the synthetic route used to manufacture azithromycin. Advanced synthetic strategies are crucial for minimizing or eliminating its generation.

Detailed Research Findings: Azithromycin is a semi-synthetic macrolide derived from Erythromycin (B1671065) A. The synthesis involves several key steps, including a Beckmann rearrangement and reductive N-methylation to form the defining methyl-substituted nitrogen atom in the macrolide ring. fda.govresearchgate.net this compound, being a didemethylated version of the final product, likely arises from incomplete N-methylation during this final synthetic step or the use of a precursor that is not fully methylated. pharmaffiliates.comsynthinkchemicals.com

A significant future direction lies in moving from semi-synthesis to a total synthesis approach. Researchers have successfully demonstrated a practical, fully synthetic route to macrolide antibiotics by assembling them from simple chemical building blocks. researchgate.net This strategy offers superior control over the introduction of each functional group. By designing a convergent synthesis, the desosamine (B1220255) sugar moiety can be prepared with the dimethylamino group already perfectly installed before it is glycosidically linked to the macrolide core. This circumvents the problematic final-stage methylation step, potentially eliminating the formation of this compound altogether.

Another area of research involves the optimization of the existing semi-synthetic route. This includes the development of more efficient and selective methylation reagents and catalysts that can drive the reaction to completion with minimal side products. Investigating the reaction kinetics and mechanisms under various conditions can help identify the optimal parameters (temperature, pressure, solvent, reagent stoichiometry) to suppress the formation of the demethylated impurity. The extensive work on creating novel azithromycin derivatives and hybrids demonstrates a high level of expertise in manipulating the macrolide structure, which can be applied to refine the manufacturing process for higher purity. mdpi.com

Synthetic Strategies and Impurity Control

| Strategy | Description | Potential for Controlling this compound |

|---|---|---|

| Semi-synthesis (from Erythromycin A) | Chemical modification of a naturally fermented product. Involves a key N-methylation step. biorxiv.org | Prone to incomplete methylation, leading to the formation of this compound. Control requires extensive process optimization. |

| Total Synthesis | Convergent assembly from simple, non-macrolide chemical building blocks. researchgate.net | Offers precise control over molecular architecture. Allows for the use of a pre-functionalized sugar with the dimethylamino group intact, preventing the formation of demethylated impurities. |

Mechanistic Insights into the Long-Term Stability of Azithromycin with Respect to Impurity E Generation

While this compound is known as a process-related impurity, its potential to form as a degradation product during the shelf-life of azithromycin formulations is a critical area for investigation. Understanding the mechanisms of its formation over time is essential for developing stable drug products.

Detailed Research Findings: The stability of azithromycin in aqueous solutions is a known challenge. A primary degradation pathway involves the hydrolysis of the lactone ring, especially in neutral pH environments. researchgate.net However, the formation of this compound requires a different chemical transformation: N-demethylation of the dimethylamino group on the desosamine sugar residue.

Future research must focus on elucidating the specific mechanisms and kinetics of this N-demethylation process under long-term storage and stress conditions. Forced degradation studies—exposing azithromycin to heat, humidity, light, and oxidative stress—while specifically monitoring for the formation of this compound would provide critical insights. The molecule's susceptibility to degradation via advanced oxidation processes has been demonstrated, suggesting that oxidative stress could be a key factor in N-demethylation. researchgate.net Interactions with formulation excipients could also catalyze this degradation pathway.

Furthermore, research into stabilization strategies is warranted. Studies have shown that certain cyclodextrins, particularly sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly enhance the long-term stability of azithromycin in solution by preventing the hydrolysis of the lactone ring. researchgate.net A future research direction would be to investigate whether these or other stabilizing agents can also protect the dimethylamino group from oxidative or hydrolytic demethylation. By understanding the degradation mechanism, it may be possible to design formulations with specific antioxidants or chelating agents that inhibit the pathways leading to this compound generation, ensuring the drug's purity throughout its shelf life.

Q & A

Q. What are the primary mechanisms of action of Azithromycin E in bacterial infection models, and how are these studied experimentally?

this compound (a macrolide antibiotic) inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Experimental validation involves in vitro susceptibility testing (e.g., minimum inhibitory concentration assays) and in vivo models, such as murine infection studies, to assess pharmacokinetic/pharmacodynamic (PK/PD) relationships. For example, studies using bronchiolitis obliterans models in mice demonstrated its anti-inflammatory effects via modulation of IL-17 and MMP-9 activity . Methodologically, researchers should combine microbial culture, fluorescence-based assays (e.g., immunostaining for cytokines), and genomic analyses to confirm target engagement .

Q. What standardized methodologies are used to evaluate this compound’s efficacy in clinical trials?

Randomized controlled trials (RCTs) with double-blinding and placebo controls are the gold standard. Key endpoints include microbial eradication rates, adverse event profiles, and biomarker quantification (e.g., CRP levels). For instance, a 2021 RCT comparing this compound with ivermectin/ribaroxaban employed longitudinal symptom tracking (e.g., fever, dyspnea) and survival analysis using SPSS for statistical rigor . Researchers must predefine inclusion/exclusion criteria (e.g., confirmed bacterial load) and adhere to CONSORT guidelines for transparent reporting .

Q. How are resistance mechanisms to this compound identified and characterized in bacterial populations?

Resistance is typically studied via whole-genome sequencing (WGS) to detect mutations in the erm (macrolide resistance) or mef (efflux pump) genes. For example, CDC studies on Neisseria gonorrhoeae isolates linked reduced susceptibility to this compound with specific SNPs in the 23S rRNA gene . Researchers should pair WGS data with antibiotic susceptibility testing (e.g., disc diffusion) and use bioinformatics tools like BLAST or CARD to annotate resistance markers .

Advanced Research Questions

Q. How can whole-genome sequencing (WGS) resolve contradictions in this compound resistance data across studies?

Discrepancies often arise from regional genetic diversity or methodological differences (e.g., varying breakpoints for susceptibility). WGS enables phylogenetic clustering of isolates to distinguish clonal vs. independent resistance evolution. For example, Schmerer et al. (2020) identified geographically restricted mtrR promoter mutations in gonococcal strains, reconciling conflicting susceptibility reports . Researchers should standardize sequencing protocols and cross-validate findings with phenotypic assays .

Q. What experimental designs are optimal for studying this compound’s immunomodulatory effects in chronic inflammatory models?

Preclinical models like murine bronchiolitis obliterans require longitudinal sampling to track cytokine dynamics (e.g., IL-12, IFN-γ) via ELISA or multiplex assays. Krenn et al. (2024) used immunofluorescence co-staining (IL-17/CD8/DAPI) to demonstrate this compound’s suppression of pro-fibrotic pathways . Researchers should incorporate dose-response curves and control for off-target effects using knockout models or selective inhibitors .

Q. How should researchers address ethical and data governance challenges in this compound trials involving human biospecimens?

Compliance with GDPR and institutional review boards (IRBs) is critical. Pseudonymized data must be stored securely, with access logs and a clear chain of custody. For example, ethical applications must specify whether biospecimens (e.g., sputum) will leave the collection site and who holds re-identification keys . Use templates like the PICO framework (Population, Intervention, Comparison, Outcome) to align research questions with ethical feasibility .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Multivariate regression or Kaplan-Meier survival analysis can quantify synergy. A 2020 COVID-19 trial used Student’s t-tests and hazard ratios to compare this compound/hydroxychloroquine vs. standard care . For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) and bootstrapping improve robustness. Predefine alpha levels and adjust for multiple comparisons to reduce Type I errors .

Q. How can contradictory findings about this compound’s impact on MMP-9 activity be reconciled in fibrosis research?

Contradictions may stem from model-specific differences (e.g., acute vs. chronic injury) or assay variability. Researchers should replicate findings across models (e.g., rat cytokine arrays vs. human cell lines) and use standardized MMP-9 activity kits (e.g., gelatin zymography). Krenn et al. (2024) resolved this by measuring both pro- and active MMP-9 isoforms, noting this compound selectively inhibits the latter . Meta-analyses of existing datasets can further clarify context-dependent effects .

Methodological Frameworks

What frameworks ensure rigorous formulation of this compound research questions?

Apply the P-E/I-C-O framework:

- P opulation: Define the microbial or patient cohort.

- E/I (Exposure/Intervention): Specify this compound dosing and administration route.

- C omparison: Use placebo or active controls (e.g., tetracycline).

- O utcome: Quantify microbiological/clinical endpoints. For example, Fraser-Hurt et al. (2001) structured a trachoma trial using this model, comparing oral this compound vs. topical tetracycline . Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers design tables and figures to present this compound data effectively?